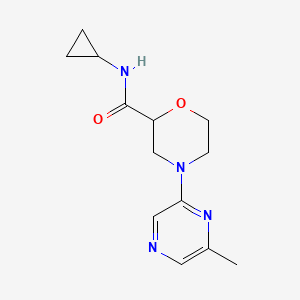![molecular formula C19H25N9 B12265714 9-methyl-6-{4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine](/img/structure/B12265714.png)
9-methyl-6-{4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-metil-6-{4-[4-metil-6-(pirrolidin-1-il)pirimidin-2-il]piperazin-1-il}-9H-purina es un compuesto orgánico complejo que presenta un núcleo de purina sustituido con varios grupos funcionales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 9-metil-6-{4-[4-metil-6-(pirrolidin-1-il)pirimidin-2-il]piperazin-1-il}-9H-purina normalmente implica múltiples pasos, comenzando desde precursores fácilmente disponibles. Los pasos clave incluyen:
Formación del anillo de pirimidina: Esto se puede lograr a través de la ciclización de precursores adecuados bajo condiciones ácidas o básicas.
Introducción del grupo pirrolidin-1-il: Este paso a menudo implica reacciones de sustitución nucleófila donde se introduce un derivado de pirrolidina en el anillo de pirimidina.
Formación del anillo de piperazina: Esto se puede sintetizar a través de una serie de reacciones de condensación.
Ensamblaje final: El núcleo de purina luego se funcionaliza con los intermedios sintetizados previamente a través de reacciones de acoplamiento, a menudo facilitadas por catalizadores y bajo condiciones controladas de temperatura y presión.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y la pureza al tiempo que se minimizan los costos y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y principios de química verde para garantizar una producción sostenible.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los grupos metilo, lo que lleva a la formación de derivados hidroxilo o carbonilo.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los anillos que contienen nitrógeno, lo que podría alterar la actividad biológica del compuesto.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, trióxido de cromo.
Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.
Reactivos de sustitución: Agentes halogenantes, nucleófilos como aminas o tioles.
Productos principales
Los principales productos de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación podría producir derivados hidroxilados, mientras que la sustitución podría introducir varios grupos funcionales, lo que podría mejorar la actividad biológica del compuesto.
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Estudiando sus interacciones con macromoléculas biológicas para comprender su potencial como agente terapéutico.
Medicina: Investigando su eficacia y seguridad como candidato a fármaco para diversas enfermedades.
Industria: Posible uso en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de este compuesto dependería de sus interacciones específicas con los objetivos biológicos. En general, podría actuar uniéndose a receptores o enzimas específicos, modulando su actividad. La presencia de múltiples anillos que contienen nitrógeno sugiere que podría interactuar con ácidos nucleicos o proteínas, potencialmente inhibiendo o activando vías específicas.
Comparación Con Compuestos Similares
Compuestos similares
6-metil-2-(pirrolidin-1-il)pirimidina: Comparte los anillos de pirimidina y pirrolidina pero carece del núcleo de purina.
4-metil-6-(pirrolidin-1-il)pirimidina: Estructura similar pero patrón de sustitución diferente.
Unicidad
La singularidad de 9-metil-6-{4-[4-metil-6-(pirrolidin-1-il)pirimidin-2-il]piperazin-1-il}-9H-purina radica en su combinación de múltiples anillos que contienen nitrógeno y el patrón de sustitución específico, lo que puede conferir actividades biológicas únicas que no se observan en compuestos similares.
Propiedades
Fórmula molecular |
C19H25N9 |
|---|---|
Peso molecular |
379.5 g/mol |
Nombre IUPAC |
9-methyl-6-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]purine |
InChI |
InChI=1S/C19H25N9/c1-14-11-15(26-5-3-4-6-26)24-19(23-14)28-9-7-27(8-10-28)18-16-17(20-12-21-18)25(2)13-22-16/h11-13H,3-10H2,1-2H3 |
Clave InChI |
BMYYWXVXOFWGGF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=NC4=C3N=CN4C)N5CCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[1-(6-Methylpyrazin-2-yl)piperidine-3-carbonyl]morpholine](/img/structure/B12265631.png)
![4-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carbonyl}benzonitrile](/img/structure/B12265642.png)
![4-{2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B12265647.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12265651.png)
![4-chloro-1-{[1-(2,4-dimethoxybenzoyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12265659.png)
![N,5-dimethyl-N-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]pyrimidin-2-amine](/img/structure/B12265668.png)
![2-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-N-ethylpyrimidin-4-amine](/img/structure/B12265670.png)
![N-ethyl-4-methyl-6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B12265678.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B12265683.png)
![7-Methoxy-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12265694.png)
![2-({1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B12265702.png)
![12-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene](/img/structure/B12265711.png)
![6-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-5-chloropyridine-3-carbonitrile](/img/structure/B12265717.png)

